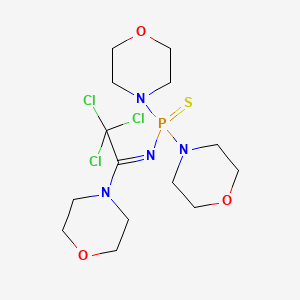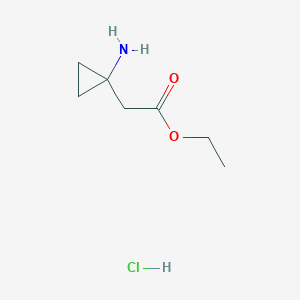
2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile is a chemical compound that is extensively used in scientific research. This compound has been synthesized using various methods and has been widely investigated for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
Research by Yassin (2009) explored the synthesis of various pyridine derivatives, including thienopyridine and imidazo[1,2-a]pyridine derivatives, starting from compounds structurally related to 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile. These derivatives have potential applications in medicinal chemistry and organic synthesis (Yassin, 2009).
Novel Synthetic Routes
Le et al. (2016) developed a novel synthetic route for 6-substituted 2-phenacylpyridines, which are not easily synthesized through alternative procedures. This route involves the formation of isoxazolo[2,3-a]pyridinium salt and has applications in organic synthesis and drug discovery (Le, Fujimoto, Asahara, & Nishiwaki, 2016).
Antiprotozoal Activity
Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines starting from related compounds. These showed significant in vitro antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, suggesting potential therapeutic applications (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).
Catalytic Synthesis Applications
Varela, Castedo, and Saá (2003) discussed the Ru(II)-catalyzed synthesis of pyridines from alkynes and nitriles. Their work provides insights into efficient catalytic processes for creating pyridine derivatives, potentially useful in industrial and pharmaceutical synthesis (Varela, Castedo, & Saá, 2003).
Kinetic and Mechanistic Studies
Koh et al. (2000) conducted kinetic studies on the reactions of substituted phenacyl bromides with pyridines, providing valuable insights into the mechanisms of these reactions. Such studies are crucial for understanding reaction dynamics in organic synthesis (Koh, Han, Lee, & Lee, 2000).
Synthesis of Heterocyclic Compounds
Lenk et al. (2014) synthesized 1-oxo-1H-phenalene-2,3-dicarbonitrile, demonstrating the potential for creating novel heterocyclic scaffolds. Their work expands the possibilities for synthesizing diverse heterocyclic compounds with various applications (Lenk, Tessier, Lefranc, Silvestre, Planchat, Blot, Dubreuil, & Lebreton, 2014).
Propriétés
IUPAC Name |
2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c20-11-15-8-9-17(16-7-4-10-21-12-16)22-19(15)24-13-18(23)14-5-2-1-3-6-14/h1-10,12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGGUVOVGEKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327566 |
Source


|
| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |
CAS RN |
118947-64-1 |
Source


|
| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)

![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)


![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)
![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)


